molecular formula C16H19N5O2 B7544742 N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

Cat. No. B7544742
M. Wt: 313.35 g/mol
InChI Key: NYMCIYSBBGBQCA-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide, also known as MOPPP, is a chemical compound that has been the subject of scientific research due to its potential use in pharmacology. This compound belongs to the class of piperidine carboxamide derivatives and has been studied for its potential use as a therapeutic agent for various diseases.

Mechanism of Action

N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. This mechanism of action is similar to that of other dopamine transporter inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity in rats, which is a measure of the drug's stimulant effects. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that this compound is a relatively new compound, and there is limited information available on its pharmacological properties.

Future Directions

There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide. One area of interest is the development of this compound analogs that may have improved pharmacological properties. Another area of interest is the use of this compound in the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in animal models.
In conclusion, this compound is a chemical compound that has potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been studied for its potential use as a therapeutic agent for various diseases, and its mechanism of action involves the inhibition of the dopamine transporter. While there are limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-aminopyrimidine and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide has been studied for its potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been shown to have an affinity for the dopamine transporter, which is a protein that plays a role in the regulation of dopamine levels in the brain. This makes this compound a potential candidate for the treatment of diseases such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-11-13(5-6-14(20)22)19-15(23)12-4-2-9-21(10-12)16-17-7-3-8-18-16/h3,5-8,11-12H,2,4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCIYSBBGBQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)NC(=O)C2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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